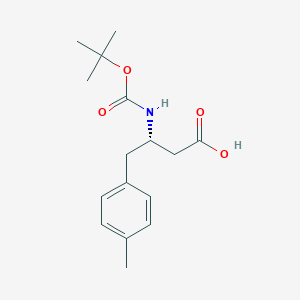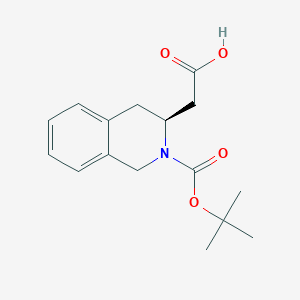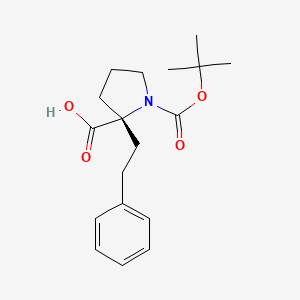![molecular formula C10H7ClN2O2 B1332925 (2E)-3-{2-クロロイミダゾ[1,2-a]ピリジン-3-イル}プロプ-2-エン酸 CAS No. 749907-00-4](/img/structure/B1332925.png)
(2E)-3-{2-クロロイミダゾ[1,2-a]ピリジン-3-イル}プロプ-2-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the chloro group and the conjugated double bond in the structure of (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid contributes to its unique chemical properties and reactivity.
科学的研究の応用
(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .
Biochemical Pathways
It can be inferred from related compounds that the gabaergic system might be involved .
Result of Action
Based on the known effects of related compounds, it can be hypothesized that this compound might have potential effects on the nervous system, particularly through the modulation of gaba receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by chlorination and subsequent reaction with a suitable carboxylic acid derivative. One common method involves the use of arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction . The reaction conditions often require the use of a solvent such as ethanol or acetonitrile, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A class of compounds with similar core structure but different substituents.
2-chloroimidazo[1,2-a]pyridine: A closely related compound with a similar structure but lacking the prop-2-enoic acid moiety.
Uniqueness
(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid is unique due to the presence of the chloro group and the conjugated double bond, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOFUPGJZDFDDC-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366619 |
Source


|
| Record name | (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749907-00-4 |
Source


|
| Record name | (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














